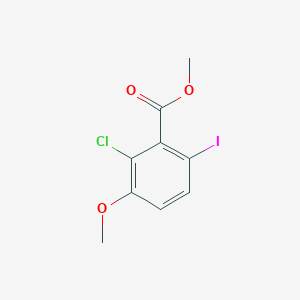![molecular formula C22H29NO9 B13852985 (2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide: is a labeled metabolite of 4-Hydroxy propranolol. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves multiple steps, starting from the precursor 4-Hydroxy propranololSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide typically involves large-scale synthesis using automated reactors and purification systems. The process is designed to ensure consistency, scalability, and compliance with regulatory standards .
化学反応の分析
Types of Reactions: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in metabolic studies to track the biotransformation of propranolol in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.
Industry: Utilized in quality control and validation of analytical methods
作用機序
The mechanism of action of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of propranolol, it exerts effects by binding to beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .
類似化合物との比較
4-Hydroxy Propranolol: The non-labeled version of the compound.
Propranolol: The parent compound from which 4-Hydroxy Propranolol is derived.
Other Beta-Adrenergic Receptor Antagonists: Such as atenolol and metoprolol
Uniqueness: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research. This labeling allows for precise tracking and quantification in complex biological matrices, making it a valuable tool in pharmacokinetic and metabolic studies .
特性
分子式 |
C22H29NO9 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m1/s1/i1D3,2D3,11D |
InChIキー |
GCESUDQAKCEBSY-PCDSJQKFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


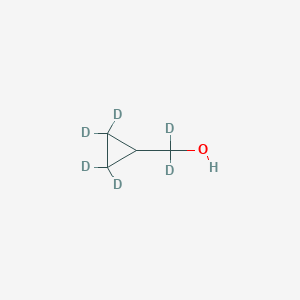
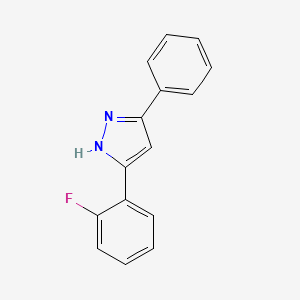
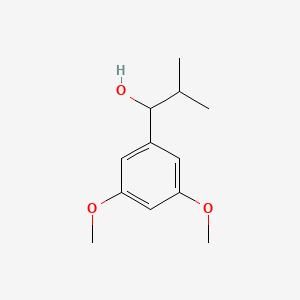
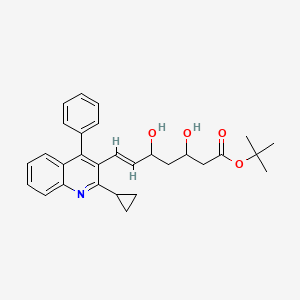
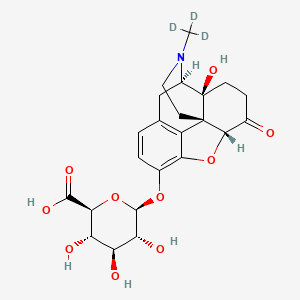
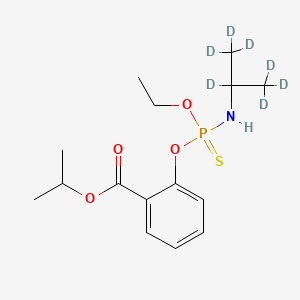
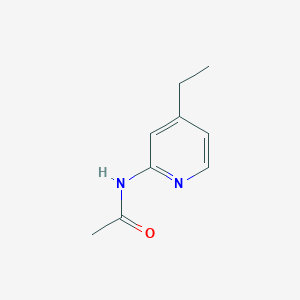
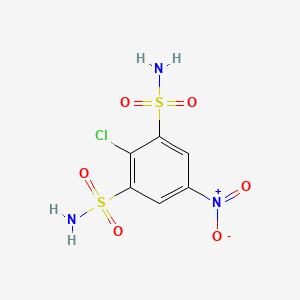
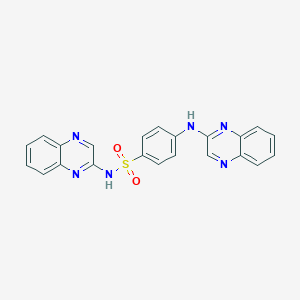
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
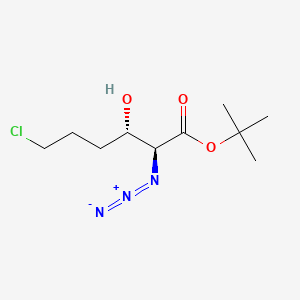

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
